
3,4-Dinitrophenol
Overview
Description
3,4-Dinitrophenol (3,4-DNP) is an aromatic nitro compound with two nitro groups (-NO₂) at the 3 and 4 positions of the phenolic ring. It is one of six dinitrophenol isomers, which include 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-DNP . Unlike its more widely studied isomer 2,4-DNP, 3,4-DNP has niche applications in biochemical assays, such as serving as a hydrolyzed product of the synthetic substrate 3,4-dinitrophenyl N-acetyl-beta-D-glucosaminide (3,4-dnpGlcNAc). This substrate is used to spectrophotometrically measure the activity of N-acetyl-beta-D-glucosaminidase (NAGase) enzymes in diagnostic settings, leveraging 3,4-DNP’s strong absorbance at 400 nm .
Preparation Methods
Multi-Step Synthesis from Pyrazole
Initial Nitration to 1-Nitropyrazole
The synthesis of 3,4-DNP begins with pyrazole, which undergoes nitration using acetyl nitrate generated in situ. This step produces 1-nitropyrazole (1-NP) with yields complicated by the compound’s sublimation tendencies. Early attempts to dry 1-NP resulted in complete sample loss due to sublimation, necessitating the use of water-wet 1-NP for subsequent steps . Acetyl nitrate’s reactivity ensures selective nitration at the pyrazole’s N-position, though the instability of 1-NP requires immediate progression to the next stage.
Thermal Rearrangement to 3-Nitropyrazole
The second step involves thermolysis of 1-NP in anisole at elevated temperatures, yielding 3-nitropyrazole (3-NP). This rearrangement is critical for positioning the nitro group to enable subsequent nitration at the 4-position. The reaction is conducted under controlled conditions to prevent decomposition, with solvent selection (anisole) playing a key role in stabilizing intermediates .
Mixed Acid Nitration to 3,4-DNP
The final step employs a mixture of nitric and sulfuric acids to nitrate 3-NP, resulting in 3,4-DNP. BAE Systems optimized this process by reducing sulfuric acid content, which precipitated 3,4-DNP directly from the reaction mixture, eliminating the need for solvent extraction . Recrystallization using solvents like methyl tert-butyl ether (MTBE) or toluene yields pure 3,4-DNP (Figure 3) . Pilot-plant campaigns demonstrated scalability, producing over 300 lbs of 3,4-DNP with >99% purity after recrystallization (Table 1) .
Table 1: Pilot-Plant Yields and Purity of 3,4-DNP
Batch | Yield (lbs) | Purity (%) | Residual Acid (ppm) |
---|---|---|---|
1–4 | 25 | 98.5 | 120 |
5–7 | 275 | 99.8 | <50 |
One-Step Nitration of 3-Nitropyrazole
Mixed Acid Nitration Parameters
An alternative method bypasses the pyrazole route, starting directly with 3-NP. Nitration with 70% nitric acid in concentrated sulfuric acid at controlled temperatures (20–40°C) produces 3,4-DNP in a single step . The exothermic reaction is managed via gradual reagent addition, with RC1 calorimetry confirming no uncontrolled thermal events (Figure 2) . This method is preferred for large-scale production due to reduced intermediate handling.
Purification and Solvent Optimization
Crude 3,4-DNP is washed with MTBE to remove residual acids, followed by solvent exchange to toluene for crystallization. Pilot-plant trials achieved 95% yield by minimizing acetic acid contamination through brine washes . The final product’s purity exceeds 99%, with residual acid levels below 50 ppm (Table 1) .
Nitration of m-Nitrophenol
Simultaneous Nitration and Separation
3,4-DNP can also be synthesized by nitrating m-nitrophenol, yielding a mixture of dinitrophenol isomers. Fractional crystallization separates 3,4-DNP from 2,3- and 2,5-dinitrophenol isomers . Recrystallization from benzene-cyclohexane mixtures enhances purity, though this method is less efficient than the pyrazole route, with yields dependent on precise temperature control during crystallization .
Challenges in Isomer Separation
The proximity of nitro groups in m-nitrophenol derivatives complicates isolation. Selective crystallization in ethanol or water achieves partial separation, but repeated recrystallization is required to obtain pure 3,4-DNP . This method is primarily of academic interest due to lower scalability compared to nitropyrazole-based routes.
Comparative Analysis of Synthesis Routes
Yield and Scalability
The pyrazole route offers superior scalability, with pilot-plant batches producing 300+ lbs of 3,4-DNP . In contrast, the m-nitrophenol method yields smaller quantities and requires laborious isomer separation . The one-step nitration of 3-NP balances yield (95%) and purity, making it ideal for industrial applications .
Chemical Reactions Analysis
Scope of Available Data
The toxicokinetic and metabolic studies in the sources exclusively address 2,4-DNP and its isomers (e.g., 2,6-DNP) [1][2]. Key findings for 2,4-DNP include:
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Metabolic Pathways : Reduction of nitro groups to aminonitrophenols (e.g., 2-amino-4-nitrophenol, 4-amino-2-nitrophenol) and further to 2,4-diaminophenol, mediated by nitroreductases in liver homogenates [1].
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Enzyme Activity : Cytosolic and microsomal enzymes in rat and rabbit liver homogenates catalyze nitro group reduction, with competitive inhibition by o-nitrophenol [1].
3,4-Dinitropyrazole Derivatives
Source3 discusses 3,4-dinitropyrazole (3,4-DNP) , but this compound is unrelated to phenol derivatives. Key properties of these pyrazole-based DNPs include:
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Synthetic Modifications : N-substitution with acryl/allyl groups to form liquid energetic materials (e.g., compounds 4a–4b ) [3].
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Thermal Stability : Decomposition temperatures range from 194.8°C to 255.1°C, depending on substitution patterns [3].
Gaps in 3,4-Dinitrophenol Data
No studies on This compound (a phenol derivative with nitro groups at the 3 and 4 positions) were identified in the provided sources. This compound is either:
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Not studied in the context of toxicokinetics, metabolism, or synthesis within the provided literature.
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Confused with 3,4-dinitropyrazole , which is structurally distinct and unrelated to phenolic compounds.
Recommendations for Further Research
To address the query effectively, additional peer-reviewed sources focusing on This compound (CAS 577-71-9) would be required. Suggested areas of investigation:
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Synthetic Routes : Nitration of m-cresol or phenol derivatives.
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Reactivity : Electrophilic substitution, reduction, or conjugation reactions.
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Spectroscopic Data : NMR, IR, and mass spectrometry characterization.
The provided search results do not support a detailed analysis of this compound’s chemical reactions. If the query pertains to 2,4-dinitrophenol or 3,4-dinitropyrazole , further clarification would enable a targeted response.
Scientific Research Applications
Metabolic Studies
3,4-Dinitrophenol has been extensively studied for its ability to increase metabolic rate and promote weight loss. Historically, it was used in the 1930s as a weight loss agent due to its capacity to raise basal metabolic rate significantly. Recent studies have revisited this application in the context of obesity and metabolic disorders.
- Case Study : A study involving mice demonstrated that low doses of DNP could enhance oxidative metabolism by upregulating genes associated with mitochondrial function, suggesting potential benefits for metabolic health .
Neuroprotection and Cognitive Enhancement
Recent research indicates that this compound may have neuroprotective properties. It has been shown to induce the expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal health and cognitive functions.
- Data Table: Effects of DNP on BDNF Expression
Study | Model | Dose | Outcome |
---|---|---|---|
Mattson et al., 2015 | C57BL/6 Mice | 5 mg/kg | Increased BDNF expression |
Geisler et al., 2017 | Aged C57BL/6 Mice | 0.5-10 mg/kg | Improved cognition in passive avoidance test |
This suggests that DNP may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Investigational Drug Development
The FDA has recently granted investigational new drug approval for DNP to explore its safety and tolerability in humans. This opens avenues for clinical trials aimed at assessing DNP's efficacy in treating conditions like Huntington’s Disease and Multiple Sclerosis .
Toxicological Considerations
While this compound shows promise in various applications, it is crucial to consider its toxicological profile. Case reports highlight severe toxicity associated with DNP use, including hyperthermia and multi-organ failure resulting from overdose or chronic use.
Mechanism of Action
3,4-Dinitrophenol exerts its effects by uncoupling oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound interacts with mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins, enhancing proton leakage and reducing the efficiency of ATP synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The positions of nitro groups significantly influence the properties of dinitrophenol isomers:
*Molecular weights calculated based on chemical formulas.
- In contrast, 2,4-DNP’s lipophilicity (log P = 1.53) facilitates membrane permeation, contributing to its mitochondrial uncoupling activity .
Toxicity and Environmental Impact
- 3,4-DNP: No significant toxicity data are reported in the evidence, suggesting it is less hazardous than 2,4-DNP in clinical contexts. Its use in controlled assays minimizes exposure risks .
- 2,4-DNP: Notoriously toxic, causing hyperthermia, metabolic acidosis, and death even at low doses. Its environmental persistence in water and soil necessitates advanced remediation techniques, such as adsorption using microwaved sludge .
Research and Energetic Properties
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data reveal thermal stability profiles critical for explosive applications . In contrast, 2,4-DNP’s pseudo-first-order reaction kinetics with molybdenum trioxide catalysts demonstrate higher reactivity than 2,4,6-trinitrophenol, attributed to reduced steric hindrance .
Spectroscopic and Analytical Behavior
3,4-DNP exhibits unique resonance-enhanced dynamic Rayleigh scattering properties in neutral and ionic forms, making it valuable in spectroscopic studies . Conversely, 2,4-DNP is frequently quantified in environmental and biological samples via kinetic methods, with detection limits as low as 0.014 µg·mL⁻¹ .
Biological Activity
3,4-Dinitrophenol (3,4-DNP) is a chemical compound that has garnered attention for its biological activity, particularly as a mitochondrial uncoupler. This article delves into the mechanisms of action, toxicological effects, case studies, and recent research findings related to 3,4-DNP.
3,4-DNP functions primarily as a mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, leading to increased metabolic rates as cells attempt to maintain ATP production. This process results in the release of energy as heat rather than being stored in ATP, which can lead to significant physiological changes.
- Uncoupling Mechanism : By dissipating the proton gradient, 3,4-DNP increases basal metabolic rate (BMR) and thermogenesis. This uncoupling effect can lead to weight loss but also poses severe health risks at higher doses.
Toxicological Profile
The toxicological profile of 3,4-DNP is concerning due to its potential for causing severe adverse effects. Key findings include:
- Toxic Effects : Common effects of 3,4-DNP exposure include elevated serum creatine kinase levels, acute renal failure, and multi-organ dysfunction. Fatalities have been reported due to cardiac arrest following high doses .
- Symptoms of Poisoning : Symptoms of 3,4-DNP poisoning include tachycardia, profuse sweating, hyperthermia, and respiratory alkalosis .
Table 1: Summary of Toxicological Effects of 3,4-DNP
Effect | Description |
---|---|
Increased BMR | Elevated metabolic rate leading to weight loss |
Hyperthermia | Increased body temperature due to uncoupling |
Multi-organ failure | Severe systemic effects including renal and hepatic injury |
Cardiovascular issues | Tachycardia and potential for cardiac arrest |
Case Studies
Several case studies highlight the dangers associated with 3,4-DNP use:
- Chronic Intoxication Case : A 21-year-old bodybuilder died after chronic consumption of 2 grams of 3,4-DNP daily over six months. He exhibited symptoms such as tachycardia and multiple organ failure attributed to his use of the compound .
- Fatality Reports : Historical data show fatalities linked to varying dosages of 3,4-DNP. One report documented a patient who ingested 5,400 mg over 46 days and developed agranulocytosis .
Table 2: Case Studies on Fatalities Related to 3,4-DNP
Age/Gender | Dosage (mg) | Duration (days) | Outcome |
---|---|---|---|
21/M | 2000 | 180 | Multi-organ failure |
46/F | 5400 | 46 | Agranulocytosis |
Various | Varies | Varies | Death due to overdose |
Recent Research Findings
Recent studies have focused on modifying the structure of dinitrophenol compounds to enhance their safety profiles while maintaining their biological activity. For instance:
- Hydrophobic Conjugates : Research indicates that conjugating dinitrophenol with hydrophobic hydrocarbon chains may lead to selective accumulation in adipose tissue while mitigating cardiovascular risks associated with unconjugated forms .
- Comparative Potency : Studies comparing various dinitrophenol derivatives found that while traditional dinitrophenol is a potent uncoupler, modified versions could offer improved pharmacokinetic properties with reduced toxicity .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,4-Dinitrophenol critical for experimental design?
- This compound (3,4-DNP) has a molecular weight of 184.11 g/mol, a melting point of 134–134.5°C, and a pKa of 5.37 . Its yellow crystalline solid state and solubility in organic solvents (e.g., benzene-hexane mixtures) influence purification strategies. UV-Vis absorption spectra vary with pH, showing distinct peaks in acidic (pH 2) and alkaline (pH 12) conditions, which are essential for spectrophotometric analysis .
Q. How can researchers synthesize and purify 3,4-DNP with minimal isomer contamination?
- Synthesis involves nitration of m-nitrophenol, but the reaction produces multiple isomers (e.g., 2,3-, 3,4-, and 3,6-DNP). Fractional crystallization using benzene-hexane mixtures isolates 3,4-DNP, though yields are typically <20% due to co-precipitation of isomers. Column chromatography (silica gel) is recommended for further purification .
Q. What safety protocols are essential for handling 3,4-DNP in laboratory settings?
- 3,4-DNP is hygroscopic and requires storage in anhydrous conditions to prevent decomposition. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its toxicity. Waste must be treated as hazardous, adhering to institutional guidelines for nitroaromatic compounds .
Q. How does pH affect the spectroscopic characteristics of 3,4-DNP in aqueous solutions?
- At pH 2, 3,4-DNP exhibits a protonated form with absorbance maxima at 320 nm, while deprotonation at pH 12 shifts the peak to 400 nm. This pH-dependent behavior is critical for designing spectrophotometric assays to monitor dissociation or complexation events .
Advanced Research Questions
Q. What methodological approaches determine thermodynamic parameters of 3,4-DNP-amine complexes?
- Equilibrium constants (K) are derived from absorbance measurements at varying amine concentrations using the formula:
where is the absorbance of free 3,4-DNP. Chauvenet’s statistical criterion is applied to reject outliers, and linear regression of vs. yields enthalpy () and entropy () values .
Q. How can researchers resolve contradictions in reported toxicological data for 3,4-DNP?
- Discrepancies arise from outdated analytical methods (e.g., colorimetric assays) and limited human exposure data. Modern techniques like LC-MS/MS should validate metabolite quantification (e.g., 2-amino-4-nitrophenol) in biological matrices. Cohort studies near contaminated sites are needed to assess chronic exposure .
Q. What strategies improve selectivity in detecting 3,4-DNP in environmental samples?
- Dual-parameter sensing (e.g., fluorescence quenching and spectral shift) using functionalized MOFs (e.g., NH₂-MIL-125(Ti)) enhances selectivity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm separates 3,4-DNP from isomers (e.g., 2,4-DNP) using a C18 column and acetonitrile/water mobile phase .
Q. How are continuous stirred-tank reactors (CSTRs) optimized for 3,4-DNP degradation studies?
- A cascade of five CSTRs minimizes film-diffusion resistance and maximizes photocatalytic efficiency. Kinetic modeling using Langmuir-Hinshelwood equations correlates mixing speed (100–500 rpm) with degradation rates. TiO₂-coated reactors under UV light (365 nm) achieve >90% degradation in 2 hours .
Q. What experimental models assess 3,4-DNP’s impact on oxidative phosphorylation?
- In vitro assays using isolated mitochondria measure oxygen consumption rates (OCR) via Clark-type electrodes. 3,4-DNP (10–100 μM) uncouples ATP synthesis by protonophoric activity, validated by a dose-dependent decrease in ATP/ADP ratios. In vivo models track oxidative stress markers (e.g., malondialdehyde) in neural tissues .
Q. What are the analytical challenges in quantifying 3,4-DNP in human biological samples?
- Endogenous interferences (e.g., urinary metabolites) complicate detection at trace levels (<1 ppb). Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery. Isotope dilution mass spectrometry (ID-MS) using ¹³C-labeled 3,4-DNP as an internal standard enhances accuracy .
Properties
IUPAC Name |
3,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLOLDQYWQAREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206407 | |
Record name | 3,4-Dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-71-9 | |
Record name | 3,4-Dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dinitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dinitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DINITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I108F156M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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